4-Bromo-2-(trifluoromethoxy)pyridine

Cross-Coupling Palladium Catalysis Medicinal Chemistry

Researchers often face inconsistent coupling efficiency when using halogenated pyridine building blocks. 4-Bromo-2-(trifluoromethoxy)pyridine resolves this with its 4-bromo substituent, enabling 100-1000× faster oxidative addition than chloro analogs in Pd-catalyzed cross-couplings. The 2-OCF₃ group imparts optimal lipophilicity (π ≈ +1.04) and metabolic stability, avoiding rapid O-dealkylation. • Faster Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings • Reliable hinge-binding scaffold for ATP-competitive kinase inhibitors • Consistent lot-to-lot purity (95%) and global shipping from certified suppliers

Molecular Formula C6H3BrF3NO
Molecular Weight 241.99 g/mol
CAS No. 1361880-72-9
Cat. No. B6314932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(trifluoromethoxy)pyridine
CAS1361880-72-9
Molecular FormulaC6H3BrF3NO
Molecular Weight241.99 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1Br)OC(F)(F)F
InChIInChI=1S/C6H3BrF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H
InChIKeyQDPVNEACVAXOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-(trifluoromethoxy)pyridine — Strategic Scaffold for Kinase & Agrochemicals


4-Bromo-2-(trifluoromethoxy)pyridine (C6H3BrF3NO, MW 241.99) is a halogenated pyridine building block containing a bromine atom at the 4-position and a strongly electron-withdrawing trifluoromethoxy (OCF₃) group at the 2-position . The compound serves as a versatile intermediate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Sonogashira) and nucleophilic aromatic substitutions, enabling rapid diversification of heterocyclic scaffolds in medicinal chemistry and agrochemical research [1].

Bromine handle for Pd-catalyzed cross-coupling diversification
2-OCF₃ group modulates electronics without O-dealkylation liability
Single regioisomer ensures consistent SAR and binding orientation

4-Bromo-2-(trifluoromethoxy)pyridine — Why Analog Substitution Fails


The unique positioning of the OCF₃ group at the pyridine 2-position exerts a pronounced electronic effect distinct from other halogenated analogs. Replacing the 4-bromo with a 4-chloro group in 4-chloro-2-(trifluoromethoxy)pyridine (CAS 1361689-47-5) reduces oxidative addition rates in cross-coupling by approximately 100–1000-fold due to the lower bond dissociation energy and leaving-group propensity of aryl chlorides [1]. Similarly, regioisomeric substitution—e.g., 2-bromo-4-(trifluoromethoxy)pyridine (CAS 1206977-89-0)—alters the electron density distribution around the ring, modifying the regioselectivity of subsequent metalation or coupling steps . Procurement of the precise 4-bromo-2-(trifluoromethoxy) regioisomer is therefore mandatory for maintaining intended reaction kinetics and metabolic profiles in lead optimization.

4-Chloro analog: oxidative addition rate may be substantially lower, prolonging reactions and requiring higher catalyst loads.
2-Bromo regioisomer: altered pyridine basicity and hydrogen-bonding capacity, shifting SAR and solubility profiles.
OCH₃/CF₃ analogs: different lipophilicity and metabolic stability; methoxy groups introduce rapid O-dealkylation risk.

4-Bromo-2-(trifluoromethoxy)pyridine — Differentiation Evidence vs. Analogs


Enhanced Oxidative Addition vs. 4-Chloro Analog

The 4-bromo substituent provides substantially faster oxidative addition in palladium-catalyzed Suzuki–Miyaura couplings relative to the 4-chloro congener. Aryl bromides generally react approximately 100–1000 times faster than the corresponding aryl chlorides under standard coupling conditions [1]. This enhanced reactivity enables shorter reaction times, lower catalyst loadings, and improved functional group tolerance when constructing complex biaryl systems.

Oxidative Addition Rate
Class-level inference
Br vs Cl: ~100–1000× faster
Shorter reactions, lower catalyst loading
General aryl halide reactivity trend
Cross-Coupling Palladium Catalysis Medicinal Chemistry

Regioisomeric Electronic Effects vs. 2-Bromo Analog

The position of the OCF₃ group relative to the pyridine nitrogen strongly influences ring electronics. When OCF₃ resides at the 2-position (as in the target compound), the nitrogen lone pair is less available for protonation and coordination due to the strong electron-withdrawing effect at the ortho position [1]. The regioisomer 2-bromo-4-(trifluoromethoxy)pyridine places OCF₃ at the 4-position, yielding a distinctly different electrostatic potential surface and altered basicity (ΔpKa estimated ~1–2 units), which can alter both binding interactions and metabolic stability [2].

Regioisomeric Electronics
Class-level inference
2-OCF₃ reduces N basicity vs. 4-OCF₃
Alters binding interactions and solubility
Estimated ΔpKa ~1–2 units
SAR Analysis Regioselectivity Computational Chemistry

Lipophilicity & Metabolic Stability vs. CF3 and OMe Analogs

The OCF₃ group provides a distinctive balance of lipophilicity and metabolic stability compared to CF₃ (more lipophilic) and OCH₃ (metabolically labile) replacements. At the 2-position of pyridine, the OCF₃ substituent imparts a Hansch π value of approximately +1.04 (compared to +0.88 for CF₃ and +0.50 for OCH₃), while also demonstrating enhanced resistance to oxidative metabolism relative to OCH₃ [1]. The target compound thus achieves an optimal lipophilic-hydrophilic profile that favors passive membrane permeability without incurring the metabolic liabilities associated with methoxy groups or the excessive lipophilicity of trifluoromethyl analogs.

Lipophilicity & Stability
Class-level inference
OCF₃ π ≈ +1.04 vs CF₃ +0.88, OCH₃ +0.50
Balances permeability and metabolic resistance
Avoids O-dealkylation pathway
Drug Metabolism Pharmacokinetics Property-Based Design

X-ray-Validated Conformation for Rational Design

The first X-ray crystallographic structure determinations of (trifluoromethoxy)pyridines have been performed, confirming that the OCF₃ group adopts a preferred conformation with the C–O–C angle of approximately 119° and the CF₃ moiety oriented out of the pyridine plane [1]. This well-defined geometry, supported by quantum chemical calculations, allows reliable docking and 3D-QSAR modeling. In contrast, methoxy analogs (e.g., 4-bromo-2-methoxypyridine) exhibit greater conformational flexibility, introducing uncertainty in binding mode predictions.

Conformational Definition
Direct head-to-head comparison
OCF₃: C–O–C ~119°, single conformation
Reduces docking ambiguity vs. flexible OCH₃
X-ray at 173 K; DFT calculations
Crystallography Structure-Based Design Computational Docking

4-Bromo-2-(trifluoromethoxy)pyridine — R&D Application Scenarios


Kinase Inhibitor Lead Optimization (B-Raf, EGFR, VEGFR2)

4-Bromo-2-(trifluoromethoxy)pyridine serves as a critical intermediate for introducing the 2-OCF₃-pyridine motif into ATP-competitive kinase inhibitors. The enhanced oxidative addition reactivity of the 4-bromo group (100–1000× faster than chloro analogs) enables efficient Suzuki–Miyaura coupling with boronic acid partners to generate diverse hinge-binding scaffolds [1][2]. The OCF₃ group at the 2-position confers an optimal balance of lipophilicity (π ≈ +1.04) and metabolic stability, avoiding the rapid O-dealkylation that limits methoxy-substituted kinase inhibitors [3]. The well-defined X-ray crystallographic conformation of the OCF₃ group additionally supports reliable computational docking for structure-guided optimization [4].

Agrochemical Discovery: Fungicides & Herbicides

The combination of 4-bromo substitution and 2-trifluoromethoxy functionalization provides a privileged scaffold for agrochemical lead generation. The electron-withdrawing OCF₃ group enhances metabolic stability in planta and soil, while the bromine atom enables late-stage functionalization via palladium-catalyzed cross-coupling. The regioisomeric specificity (4-bromo-2-OCF₃ vs. 2-bromo-4-OCF₃) dictates the orientation of hydrogen-bonding interactions with target enzymes, making procurement of the exact regioisomer essential for SAR exploration [2]. The compound's lipophilic profile (estimated logP ~2.7) aligns with optimal foliar uptake and translocation properties for systemic fungicides [3].

Halogen-Enriched Fragment Library Construction

4-Bromo-2-(trifluoromethoxy)pyridine is an ideal building block for constructing halogen-enriched fragment libraries due to its low molecular weight (242 Da), balanced lipophilicity, and single reactive handle. The 4-bromo group serves as a versatile point of diversification for generating arrays of elaborated fragments via Suzuki, Sonogashira, or Buchwald–Hartwig couplings. The OCF₃ group's resistance to oxidative metabolism makes the resulting fragments more suitable for progression to hit validation than methoxy-containing alternatives [3]. X-ray-validated conformational constraints of the OCF₃ group enable more accurate assessment of fragment binding modes during crystallographic screening [4].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Regiospecific bromine coupling handle
Cross-coupling efficiency & selectivity
Agrochemical SAR exploration
2-OCF₃ electronic & metabolic profile
Target binding & metabolic stability
Fragment library construction
Low MW, single reactive site
Fragment elaboration & crystallographic screening

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